1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one
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Overview
Description
1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a dihydroisoquinoline core and a diphenylethyl group
Preparation Methods
The synthesis of 1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Diphenylethyl Group: The next step involves the alkylation of the isoquinoline core with a diphenylethyl halide under basic conditions.
Final Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline core, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one can be compared with similar compounds such as:
1-(1,2-Diphenylethyl)-3-(4-fluoro-3-nitrophenyl)urea: This compound shares the diphenylethyl group but differs in its urea functionality, leading to different chemical and biological properties.
1-(1,2-Diphenylethyl)-3-(2,4-xylyl)-2-thiourea:
The uniqueness of this compound lies in its combination of the isoquinoline core and the diphenylethyl group, which confer specific chemical reactivity and potential biological activities.
Properties
CAS No. |
802914-12-1 |
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Molecular Formula |
C25H25NO |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-[1-(2,2-diphenylethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C25H25NO/c1-19(27)26-17-16-22-14-8-9-15-23(22)25(26)18-24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24-25H,16-18H2,1H3 |
InChI Key |
DTGBUJPNKXQMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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